molecular formula C13H9BrN2 B174527 1-Bromo-3-phenylimidazo[1,5-a]pyridine CAS No. 104202-15-5

1-Bromo-3-phenylimidazo[1,5-a]pyridine

Cat. No. B174527
M. Wt: 273.13 g/mol
InChI Key: ULKZZBGVTIZXSA-UHFFFAOYSA-N
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Description

1-Bromo-3-phenylimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 104202-15-5 and a linear formula of C13H9BRN2 . It has a molecular weight of 273.13 . The compound appears as a white to amber to dark green powder or crystal .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-phenylimidazo[1,5-a]pyridine is 1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H . The InChI key is ULKZZBGVTIZXSA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-3-phenylimidazo[1,5-a]pyridine has a molecular weight of 273.13 . It appears as a white to amber to dark green powder or crystal .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
  • Materials Science

    • This class of aromatic heterocycles has great potential in materials science .
    • Many promising innovations have been reported in different technological applications .
  • Optoelectronic Devices

    • Imidazo[1,5-a]pyridine derivatives have been used in optoelectronic devices .
  • Sensors

    • Imidazo[1,5-a]pyridine derivatives have been used in sensors .
  • Anti-Cancer Drugs

    • Imidazo[1,5-a]pyridine derivatives have been used in anti-cancer drugs .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
  • Antiviral and Antibacterial Agents

    • Imidazo[1,5-a]pyridine derivatives have shown a broad range of biological and pharmacological activities such as antiviral and antibacterial .
  • pH Sensors

    • Imidazo[1,5-a]pyridinium salts, which are related to imidazo[1,5-a]pyridine derivatives, have been intensively investigated as pH sensors .
  • Photodynamic Therapy (PDT)

    • Imidazo[1,5-a]pyridinium salts have shown promise as a photoactive component for Photodynamic Therapy (PDT) .
  • Emissive Helical Cationic-Type Molecules

    • Imidazo[1,5-a]pyridinium salts have been used as emissive helical cationic-type molecules .
  • Antiviral and Antibacterial Agents

    • Imidazo[1,5-a]pyridine derivatives have shown a broad range of biological and pharmacological activities such as antiviral and antibacterial .
  • pH Sensors

    • Imidazo[1,5-a]pyridinium salts, which are related to imidazo[1,5-a]pyridine derivatives, have been intensively investigated as pH sensors .
  • Photodynamic Therapy (PDT)

    • Imidazo[1,5-a]pyridinium salts have shown promise as a photoactive component for Photodynamic Therapy (PDT) .
  • Emissive Helical Cationic-Type Molecules

    • Imidazo[1,5-a]pyridinium salts have been used as emissive helical cationic-type molecules .

Safety And Hazards

1-Bromo-3-phenylimidazo[1,5-a]pyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

1-bromo-3-phenylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKZZBGVTIZXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359306
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-phenylimidazo[1,5-a]pyridine

CAS RN

104202-15-5
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Shibahara, E Yamaguchi, A Kitagawa, A Imai… - Tetrahedron, 2009 - Elsevier
The halogenation of 3-arylimidazo[1,5-a]pyridines was carried out with iodine, bromine, N-chlorosuccinimide, and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as halogenating …
Number of citations: 92 www.sciencedirect.com
E Yamaguchi, F Shibahara, T Murai - The Journal of Organic …, 2011 - ACS Publications
1-Alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines were synthesized. The Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines and various terminal alkynes with Pd(PPh 3 …
Number of citations: 71 pubs.acs.org
M Sandeep, P Swati Dushyant… - European Journal of …, 2018 - Wiley Online Library
An aerobic copper‐promoted double oxidative C–H amination and halogenation tandem reaction of 2‐methylazarenes with aliphatic amines or amino acids has been developed. The …

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